molecular formula C18H18ClNO B5975099 1-[chloro(diphenyl)acetyl]pyrrolidine

1-[chloro(diphenyl)acetyl]pyrrolidine

Cat. No.: B5975099
M. Wt: 299.8 g/mol
InChI Key: OIVSRMRAHFIFIF-UHFFFAOYSA-N
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Description

1-[Chloro(diphenyl)acetyl]pyrrolidine is a chemical reagent of interest in organic synthesis and medicinal chemistry research. Its structure incorporates two privileged scaffolds: a pyrrolidine ring and a chlorodiphenylacetyl group. The saturated pyrrolidine ring is a common feature in pharmaceuticals and bioactive molecules, valued for its ability to contribute to a three-dimensional structure, influence solubility, and serve as a scaffold for stereochemistry exploration . This ring system is found in numerous FDA-approved drugs and is a versatile building block for constructing molecules with potential biological activity . The chloro(diphenyl)acetyl moiety can act as a reactive handle for further functionalization and may contribute to the molecule's properties as an intermediate in the synthesis of more complex structures. As a whole, this compound is intended for use as a synthetic intermediate in research settings, including but not limited to the discovery and development of new pharmacologically active agents. This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-diphenyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17(21)20-13-7-8-14-20/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVSRMRAHFIFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Chloro Diphenyl Acetyl Pyrrolidine

Nucleophilic Substitution Reactions at the α-Chloro Carbon Center

The α-chloro carbon in 1-[chloro(diphenyl)acetyl]pyrrolidine is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The presence of the adjacent carbonyl group and the two phenyl groups stabilizes the transition state of this substitution. Kinetic studies on analogous α-chloroacetanilides suggest that these reactions can proceed through a concerted (SN2-like) or a stepwise mechanism, depending on the nucleophile and reaction conditions. nih.govresearchgate.net

The displacement of the chloride can be readily achieved with a variety of nucleophiles. The general reactivity trend follows the nucleophilicity of the attacking species.

Nitrogen Nucleophiles : Reactions with amine nucleophiles are well-documented for related α-chloro amides. For instance, kinetic studies involving the reaction of α-chloroacetanilides with benzylamines in dimethyl sulfoxide (B87167) (DMSO) have shown the formation of the corresponding α-amino anilides. nih.gov The rates are influenced by the substituents on both the nucleophile and the anilide. nih.gov Similarly, reactions with pyridines have been studied, indicating a stepwise mechanism involving a tetrahedral intermediate. researchgate.net A patent has described the reaction of 1-chloroacetyl pyrrolidine (B122466) with a piperazine (B1678402) derivative to form the substitution product, highlighting the feasibility of this transformation with secondary amines. google.com Based on these precedents, this compound is expected to react with primary and secondary amines to yield the corresponding 1-[amino(diphenyl)acetyl]pyrrolidine derivatives.

Oxygen Nucleophiles : Although specific examples for this compound are not prevalent in readily available literature, reactions with oxygen nucleophiles such as alkoxides (RO⁻) or carboxylates (RCOO⁻) are anticipated to proceed via a standard SN2 pathway. This would result in the formation of α-alkoxy and α-acyloxy amides, respectively. The reaction of related α-halo carbonyl compounds with oxygen nucleophiles is a fundamental transformation in organic synthesis.

Sulfur Nucleophiles : Sulfur-based nucleophiles, such as thiolates (RS⁻), are generally more potent than their oxygen counterparts and are expected to react efficiently with this compound. These reactions would lead to the formation of α-thioether derivatives. The high nucleophilicity of sulfur compounds often results in rapid and high-yield substitution reactions at such electrophilic carbon centers. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on Analogous α-Chloro Amides

Substrate Nucleophile Solvent Product Type Reference
α-Chloroacetanilides Benzylamines DMSO α-Amino anilide nih.gov
α-Chloroacetanilides Pyridines DMSO Pyridinium salt researchgate.net
1-Chloroacetyl Pyrrolidine 1-Formyl piperazine Ethanol α-(Piperazin-1-yl) amide google.com
α-Chloro-α,α-diphenylacetamides Potassium N-cyanoanilide Dioxane α-(N-cyanoanilino) amide documentsdelivered.com

Intramolecular Cyclization Reactions and Ring Closure Strategies

The structure of this compound serves as a scaffold for potential intramolecular cyclization reactions, provided a suitable nucleophilic moiety is present elsewhere in the molecule. If a nucleophile is tethered to the pyrrolidine ring or one of the phenyl groups, an intramolecular SN2 reaction can lead to the formation of a new cyclic structure.

For example, base-assisted cyclization of N-chloroacetyl dipeptide derivatives is a known strategy to form azetidinone rings. researchgate.net Similarly, N'-chloroacetylindole hydrazides can undergo intramolecular cyclization upon treatment with a base like sodium hydroxide (B78521) in DMF to yield oxadiazinone rings. asianpubs.org Another strategy involves the photoinduced cyclization of allenes bearing a tethered amido group, which proceeds via a radical mechanism to form pyrrolidines. nih.gov While these examples involve different starting materials, the underlying principle of an intramolecular nucleophilic attack displacing a chloride ion is directly applicable. A hypothetical derivative of this compound containing a hydroxyl or amino group at an appropriate position on the pyrrolidine ring could be induced to cyclize, forming a bicyclic lactam.

Solvolysis involves the reaction of the substrate with the solvent acting as the nucleophile. In the case of this compound, hydrolysis (solvolysis with water) would lead to the displacement of the chloride ion to form 1-[hydroxy(diphenyl)acetyl]pyrrolidine. The mechanism of this reaction is influenced by the stability of the potential carbocation intermediate at the α-carbon. The presence of two phenyl groups would significantly stabilize a positive charge at this position through resonance, suggesting that an SN1-type mechanism is plausible.

However, kinetic studies on similar systems often reveal a more complex picture, with mechanisms ranging from pure SN2 to borderline SN1/SN2, depending on solvent polarity and nucleophilicity. nih.gov Hydrolysis can be catalyzed by acid or base. nih.gov For instance, a related compound, 1-(4-formyl piperazine) acetyl pyrrolidine, is formed and subsequently hydrolyzed under basic conditions (NaOH) to cleave a formyl group, demonstrating the stability of the core structure under these conditions. google.com The hydrolysis of the C-Cl bond is a key transformation that would typically occur under neutral or basic aqueous conditions.

Reactivity of the Amide Linkage

The amide bond in this compound is a tertiary amide and is generally robust. However, it can undergo specific transformations such as reduction or cleavage under forcing conditions or with specific catalytic activation.

Tertiary amides can be effectively reduced to the corresponding tertiary amines using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. saskoer.camasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon. The resulting tetrahedral intermediate collapses, with the oxygen atom coordinated to the aluminum species, ultimately leading to the formation of an iminium ion intermediate, which is then reduced by a second equivalent of hydride to the final amine. chemistrysteps.com

In the case of this compound, reduction with LiAlH₄ in an aprotic solvent like tetrahydrofuran (B95107) (THF) would yield 1-(2-chloro-1,1-diphenylethyl)pyrrolidine. It is important to note that LiAlH₄ is a highly reactive reagent and does not typically reduce the C-Cl bond under standard conditions for amide reduction. masterorganicchemistry.com

Table 2: General Reaction for Reduction of Tertiary Amides

Functional Group Reagent Solvent Product Reference
Tertiary Amide Lithium Aluminum Hydride (LiAlH₄) THF, Ether Tertiary Amine saskoer.camasterorganicchemistry.comnumberanalytics.com

Amide Cleavage and Transamidation Reactions

Cleaving the robust C-N bond of a tertiary amide is challenging but can be achieved using specific methodologies. Recent advances in catalysis have enabled such transformations under relatively mild conditions. For example, the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidine has been accomplished using a combination of a Lewis acid and photoredox catalysis. nih.govresearchgate.net This method involves a single-electron transfer to the amide carbonyl, facilitated by the Lewis acid, leading to selective bond cleavage. nih.gov

Transamidation, the conversion of one amide into another by reaction with an amine, is particularly difficult for unactivated tertiary amides. mdpi.com However, various catalytic systems have been developed to facilitate this process. These include methods using tungsten chemistryviews.org, iron organic-chemistry.org, and palladium mdpi.com catalysts, which activate the amide bond towards nucleophilic attack by an incoming amine. These reactions often require elevated temperatures and specific ligands to achieve good yields. mdpi.comchemistryviews.org Such methods could potentially be applied to this compound to exchange the pyrrolidine moiety for a different amine, offering a pathway to novel derivatives.

Table 3: Catalytic Systems for Transamidation of Tertiary Amides

Catalyst System Amine Scope Conditions Product Reference
WCl₆ / 1,10-phenanthroline Aromatic, Aliphatic, Heterocyclic NMP, 140 °C New Tertiary Amide chemistryviews.org
Pd(OAc)₂ / 2,2'-bipyridine Aromatic High temperature New Tertiary Amide mdpi.com
Fe(III) hydrated salts Aliphatic, Aromatic High temperature New Secondary/Tertiary Amide organic-chemistry.org
(NH₄)₂CO₃ (Metal-free) Ammonia DMSO, 25 °C Primary Amide organic-chemistry.org

Reactions Involving the Pyrrolidine Ring

The N-acyl group substantially alters the reactivity of the pyrrolidine ring compared to its parent amine, pyrrolidine. The amide resonance delocalizes the nitrogen lone pair into the carbonyl group, reducing its availability for reactions and activating adjacent positions for different types of transformations.

Direct functionalization of the pyrrolidine ring of an N-acylpyrrolidine is challenging but can be achieved under specific conditions, typically involving radical or organometallic intermediates.

α-Functionalization (C-2/C-5): The positions alpha to the nitrogen (C-2 and C-5) are the most likely sites for functionalization due to their proximity to the activating amide group. Dirhodium-catalyzed reactions of diazo compounds with related N-Boc-dihydropyrroles have shown highly selective C-H functionalization at the C-2 position. nih.gov This type of carbene insertion chemistry could theoretically be applied to this compound, although the steric hindrance from the diphenylacetyl group might pose a significant challenge.

β- and γ-Functionalization (C-3/C-4): Functionalization at the C-3 and C-4 positions is less common and generally requires more specialized methods, such as remote C-H activation. Palladium-catalyzed dehydrogenation of alkyl chains in carboxylic acids has been demonstrated, but applying such methods to the C-3/C-4 positions of a pyrrolidine ring within this specific molecule is not documented. nih.gov

Table 1: Hypothetical Functionalization Reactions of the Pyrrolidine Moiety This table illustrates potential, but not experimentally confirmed, functionalization reactions based on general principles.

Position Reagent/Catalyst System Potential Product Type Plausibility Notes
C-2 Aryldiazoacetate / Rh₂(PTAD)₄ α-Arylacetate substituted pyrrolidine Feasible based on precedent with other N-acylpyrrolidines, but may be sterically hindered. nih.gov

The pyrrolidine ring is an unstrained five-membered ring, making its cleavage energetically demanding compared to strained rings like aziridines. nih.gov However, recent advances have enabled the ring-opening of N-acyl pyrrolidines under specific reductive conditions.

Reductive Ring-Opening: The cleavage of the C-N bond in N-acyl pyrrolidines can be achieved using strong reducing agents or through photoredox catalysis. nih.govresearchgate.net For instance, N-benzoyl pyrrolidines undergo reductive C-N bond cleavage using a combination of a Lewis acid and photoredox catalysis. researchgate.net This process typically involves the single-electron reduction of the carbonyl group to form an aminoketyl radical, which then fragments. Applying this to this compound would likely lead to a δ-amino ketone, though the chloro-substituent might interfere or participate in the reaction.

Rearrangement Reactions: Rearrangements involving the pyrrolidine ring of this compound are not described in the literature. Rearrangements of related N-alkoxylactams to form α-acylpyrrolidines have been reported, but these involve a different starting scaffold. organic-chemistry.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for bond formation. mdpi.com While the target molecule itself is not a common substrate, its structural motifs suggest potential applications in various catalytic reactions.

The most probable site for C-C coupling on this compound is the α-chloro position. Palladium-catalyzed Suzuki-Miyaura coupling reactions have been successfully used for the α-arylation of related α-chloroacetamides and α-chloroacetates. nih.gov This reaction typically involves the coupling of the α-chloro amide with an organoboron reagent.

Table 2: Plausible Suzuki-Miyaura Coupling of this compound

Organometallic Reagent Catalyst/Ligand Base Product Reference
Arylboronic Acid or Organotrifluoroborate Pd(OAc)₂ / SPhos K₂CO₃ 1-[(Aryl)(diphenyl)acetyl]pyrrolidine nih.gov

This transformation would replace the chlorine atom with a new carbon-based group, leaving the pyrrolidine ring intact. The general mechanism for such palladium-catalyzed couplings involves oxidative addition, transmetalation, and reductive elimination. youtube.com

The amide nitrogen in this compound is tertiary and part of a sterically hindered amide, making it a poor nucleophile and an unlikely participant in further N-arylation or N-alkylation reactions under standard Buchwald-Hartwig conditions. nih.govsyr.edu

Instead, the α-chloro position can be functionalized to form a C-N bond via nucleophilic substitution. Transition metal-catalyzed azidation reactions, for example, can introduce an azide (B81097) group, which is a versatile precursor for amines. mdpi.comscispace.com While direct catalytic azidation of an α-chloro amide is specific, a simple Sₙ2 reaction with sodium azide is a more conventional route.

Pyrrolidine and its derivatives are widely used as ligands for transition metals in asymmetric synthesis. nih.gov However, in this compound, the nitrogen lone pair is delocalized by the carbonyl group, rendering it ineffective as a Lewis basic donor for metal coordination.

It is conceivable that the molecule could be chemically modified to generate a ligand. For instance, reduction of the amide to the corresponding amine, 1-[2-chloro-1,1-diphenylethyl]pyrrolidine, would free the nitrogen lone pair, creating a potential bidentate ligand if the chlorine atom were substituted with another donor group. However, there is no literature describing the use of this compound itself as a ligand or a direct precursor to one. The synthesis of highly functionalized N-acylpyrrolidines for use in catalysis often involves complex, multi-step procedures designed to install specific stereocenters and coordinating atoms. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of pyrrolidine (B122466) and similar heterocyclic structures, NMR provides detailed information about the chemical environment of each proton and carbon atom. researchgate.netmdpi.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the chemical shifts and multiplicities of nuclei, which are indicative of their local electronic environment. For instance, in related diphenylamine (B1679370) derivatives, aromatic protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum, while aliphatic protons of the pyrrolidine ring would resonate more upfield. nih.gov The carbonyl carbon of the acetyl group and the carbons of the phenyl rings would be readily identifiable in the ¹³C NMR spectrum. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to map out adjacent protons within the pyrrolidine ring and the diphenylacetyl moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

The analysis of these spectra provides a complete picture of the molecule's covalent structure and can offer insights into its preferred conformation in solution.

Table 1: Representative NMR Data for Pyrrolidine-Containing Structures Note: This table contains generalized data from related structures to illustrate expected chemical shift ranges, as specific data for 1-[chloro(diphenyl)acetyl]pyrrolidine is not publicly available.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Phenyl-H 7.0 - 8.0 (m) 125 - 140 C=O, other aromatic C
Pyrrolidine-H (α to N) 3.0 - 4.0 (m) 45 - 60 C=O, other pyrrolidine C
Pyrrolidine-H (β to N) 1.8 - 2.5 (m) 20 - 35 Other pyrrolidine C

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. researchgate.net

Under techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in predictable ways. Key fragmentation pathways for related α-pyrrolidinophenone structures often involve the cleavage of the bond between the carbonyl group and the pyrrolidine ring. wvu.eduwvu.edu The loss of the pyrrolidine moiety is a common and dominant fragmentation pathway. wvu.eduwvu.edu Another characteristic fragmentation would be the loss of the chlorine atom or the cleavage of the diphenylmethyl group. Analyzing these fragment ions helps to piece together the original structure, corroborating the data obtained from NMR. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description
[M]+• or [M+H]+ Molecular ion or protonated molecule
[M-Cl]+ Loss of a chlorine radical
[M-C₄H₈N]⁺ Loss of the neutral pyrrolidine ring
[C₁₄H₁₁Cl]⁺ Diphenylchloromethyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational frequencies. nih.govresearchgate.net For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. nih.gov

Other significant vibrational bands would include:

C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic pyrrolidine ring (below 3000 cm⁻¹).

C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹).

C-N stretching of the amide linkage.

C-Cl stretching , which typically appears in the fingerprint region (below 800 cm⁻¹).

These characteristic absorptions provide rapid and reliable confirmation of the key functional groups within the molecule. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide C=O Stretch 1630 - 1680
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. nih.gov For this compound, a crystal structure would unambiguously confirm the connectivity of the atoms and reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the two phenyl groups. nih.goveurjchem.com

Furthermore, if the molecule is chiral, X-ray crystallography of a single enantiomer or a resolved conglomerate can determine its absolute stereochemistry, which is crucial for understanding its biological interactions. researchgate.net

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

The carbon atom to which the chloro and diphenylmethyl groups are attached is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers. researchgate.net

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net By comparing the chromatogram of a sample to that of a racemic standard (a 50:50 mixture of both enantiomers), the enantiomeric excess (ee) can be determined. This is a critical quality control parameter in the synthesis of enantiomerically pure compounds. jiangnan.edu.cn The development of effective chiral separation methods is essential for the pharmaceutical and chemical industries. researchgate.net

Theoretical and Computational Investigations of 1 Chloro Diphenyl Acetyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 1-[chloro(diphenyl)acetyl]pyrrolidine, these methods would provide deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov By applying DFT, researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netnih.gov This process finds the lowest energy conformation of the molecule, providing precise bond lengths and angles. mdpi.comscispace.com

Once the geometry is optimized, vibrational frequency calculations can be performed. researchgate.net These calculations predict the molecule's infrared (IR) and Raman spectra, which arise from the vibrations of its chemical bonds. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the carbonyl (C=O) group, the C-Cl bond, or various movements within the diphenyl and pyrrolidine (B122466) rings. Comparing these theoretical frequencies with experimental data helps to confirm the molecule's structure. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Table 1: Hypothetical DFT Calculation Parameters for this compound

Parameter Functional Basis Set Application
Geometry Optimization B3LYP 6-311G(d,p) Determine lowest energy structure
Vibrational Frequencies B3LYP 6-311G(d,p) Predict IR/Raman spectra

Conformational Analysis and Energy Landscapes

The pyrrolidine ring is known for its flexibility and can adopt several different conformations, often described as "envelope" or "twisted" shapes. researchgate.net A thorough conformational analysis of this compound would involve mapping its potential energy surface. This landscape reveals the different stable conformers (local energy minima) and the energy barriers (transition states) that separate them. mdpi.com

Reaction Mechanism Studies

Computational methods are invaluable for studying how chemical reactions occur, providing a step-by-step view of bond-breaking and bond-forming processes.

Elucidation of Transition States and Energy Barriers for Key Transformations (e.g., nucleophilic substitutions)

A key reaction for this compound would be the nucleophilic substitution of the chlorine atom. libretexts.org Computational studies can model this reaction, for example, with a simple nucleophile like a hydroxide (B78521) ion. Researchers would identify the structure of the transition state—the highest energy point along the reaction pathway. rsc.org

The energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.net This value is crucial as it determines the rate of the reaction. researchgate.net DFT calculations can accurately predict these barriers, helping to understand the molecule's reactivity towards different nucleophiles. nih.gov

Table 2: Hypothetical Energy Barriers for Nucleophilic Substitution

Nucleophile Solvent Model Calculated Energy Barrier (kcal/mol)
OH⁻ PCM (Water) Data not available
NH₃ IEFPCM (Methanol) Data not available

Reaction Pathway Analysis and Selectivity Prediction

Beyond a single reaction, computational analysis can map out entire reaction pathways, especially when multiple products are possible. For this compound, different reaction conditions could lead to substitution or elimination products. By calculating the energy profiles for each potential pathway, chemists can predict which product is more likely to form (selectivity). researchgate.netnih.gov This predictive power is a significant advantage of computational chemistry in designing synthetic routes.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations study how molecules move and behave over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movements. nih.gov

These simulations can reveal how the molecule interacts with its environment, how its conformation changes over time, and how it might bind to a biological target like a protein. researchgate.net MD is particularly useful for understanding the dynamic behavior that governs a molecule's function in a real-world, non-isolated system. unimi.it

Solvent Effects on Reactivity and Conformation

The chemical environment, particularly the solvent, plays a pivotal role in dictating the reactivity and the three-dimensional shape (conformation) of a molecule. For this compound, solvents can influence the rate and outcome of its synthesis reactions and stabilize different conformational states.

The synthesis of this compound often involves the reaction of pyrrolidine with chloroacetyl chloride. evitachem.com The choice of solvent in such reactions is critical. Polar aprotic solvents, for instance, are commonly employed in these types of acylation reactions. evitachem.com The polarity of the solvent can affect the reaction rates by stabilizing charged transition states. For example, a more polar solvent can facilitate the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the chloroacetyl chloride by stabilizing the developing charges in the transition state. The synthesis may also involve quenching with water and a base, followed by extraction with an organic solvent like dichloromethane (B109758), highlighting the use of solvents with varying polarities to control the reaction and purification process. evitachem.com

The conformation of this compound is also highly susceptible to solvent effects. The molecule possesses several rotatable bonds, including the amide bond between the acetyl group and the pyrrolidine ring, and the bonds connecting the diphenyl groups. The pyrrolidine ring itself is not planar and undergoes pseudorotation, resulting in various "puckered" conformations (envelope and twist forms).

The influence of an aqueous environment is particularly significant, where it can favor specific conformations and increase the population of certain isomers, such as the cis configuration of an N-terminal amide bond in model peptoids. nih.gov This cis-trans isomerism around the amide bond is a key conformational feature of this compound that would be sensitive to the polarity and hydrogen-bonding capability of the solvent.

Interactive Data Table: Expected Solvent Effects

Solvent Polarity (Dielectric Constant) Expected Effect on Reactivity (Synthesis) Expected Effect on Conformation
Dichloromethane 9.1 Used for extraction, moderate polarity. evitachem.com May favor less polar conformations, potential for some intramolecular interactions.
N,N-Dimethylformamide (DMF) 36.7 Polar aprotic solvent, can accelerate acylation by stabilizing charged intermediates. evitachem.com Disrupts intramolecular hydrogen bonds, favors more extended conformations.
Methanol 32.7 Polar protic, can act as a nucleophile or proton source, affecting side reactions. Acts as a hydrogen bond donor and acceptor, stabilizing open conformations. rsc.org
Water 80.1 Used for quenching; highly polar protic. evitachem.com Strong disruption of intramolecular H-bonds, favors solvation of polar groups, potentially favoring specific puckering of the pyrrolidine ring. nih.gov

QSAR and Cheminformatics Applications (excluding biological activity predictions)

Property Prediction Based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific property. While often used for predicting biological activity, the same principles are applied in cheminformatics to predict a wide range of physicochemical properties. researchgate.net This is achieved by calculating numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure.

For this compound, various structural descriptors can be calculated to predict its properties. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Geometrical Descriptors: These 3D descriptors relate to the molecule's size, shape, and surface area.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of charges.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these can include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for reactivity. chalcogen.ro

Studies on other pyrrolidine derivatives have shown that descriptors related to polar properties on the van der Waals surface (e.g., vsurf_W, vsurf_Wp) and the presence of aromatic rings are important for building predictive models. nih.gov The diphenyl groups and the polar amide function in this compound would make such descriptors particularly relevant.

The process involves generating a set of descriptors for a series of molecules with known properties. Then, statistical methods like multiple linear regression are used to build a model that can predict the properties of new compounds, like this compound, based solely on its calculated descriptors. chalcogen.ronih.gov

Properties that can be predicted include, but are not limited to, water solubility (LogS), octanol-water partition coefficient (LogP), boiling point, and proton affinity. chemeo.com For example, the lipophilicity, often estimated by LogP, is influenced by the two phenyl groups (hydrophobic) and the amide and pyrrolidine nitrogen (hydrophilic). Descriptors quantifying surface area and polarity can be used to model this property.

Interactive Data Table: Structural Descriptors and Predictable Properties

Descriptor Class Example Descriptors Predicted Physicochemical Property Relevance to this compound
Electronic Dipole Moment, Polar Surface Area (PSA) nih.gov Solubility, Permeability The polar amide group creates a significant dipole moment and contributes to the PSA.
Thermodynamic LogP (Octanol-Water Partition Coefficient) chemeo.com Lipophilicity/Hydrophilicity Balance between hydrophobic diphenyl groups and hydrophilic amide/pyrrolidine moieties.
Quantum Chemical HOMO/LUMO energies chalcogen.ro Chemical Reactivity, Electron Affinity Indicates susceptibility to nucleophilic or electrophilic attack.
Geometrical Molecular Volume, Surface Area nih.gov Steric Hindrance, Boiling Point The bulky diphenylacetyl group creates significant steric hindrance.

These computational tools are invaluable in modern chemistry for profiling and screening compounds for desired physicochemical characteristics early in the research and development process, saving time and resources.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Systems

The pyrrolidine (B122466) ring is a ubiquitous and privileged scaffold in a vast array of biologically active compounds and natural products. researchgate.netdntb.gov.uanih.gov 1-[chloro(diphenyl)acetyl]pyrrolidine provides a reactive handle—the chloroacetyl group—that facilitates the construction of more complex heterocyclic systems. The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to cyclization reactions that yield larger, more elaborate heterocyclic frameworks.

A closely related analogue, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, serves as a prime example of this utility. It is a key intermediate in the synthesis of Vildagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor used in the management of type 2 diabetes. beilstein-journals.orgresearchgate.netbeilstein-journals.org In this synthesis, the chloroacetyl group of the pyrrolidine derivative reacts with an amine, demonstrating its role as a precursor to a more complex, biologically active molecule. The synthesis of this key intermediate often starts from L-proline, which is first acylated with chloroacetyl chloride. beilstein-journals.orgresearchgate.net

Reagent/ConditionRole in SynthesisOutcomeReference
Chloroacetyl chlorideAcylating agentForms the N-acylated product from L-proline beilstein-journals.orgresearchgate.net
Dicyclohexylcarbodiimide (DCC) / NH4HCO3AmidationConverts the carboxylic acid to an amide beilstein-journals.orggoogle.com
Trifluoroacetic anhydrideDehydrating agentConverts the amide to a nitrile beilstein-journals.org

This synthetic route highlights how a chloroacetyl pyrrolidine derivative can be a critical building block for creating advanced, functionalized heterocyclic systems with significant therapeutic applications.

Scaffold for Multi-Functionalized Molecules

The inherent structure of this compound makes it an excellent scaffold for developing multi-functionalized molecules. The pyrrolidine ring itself offers stereochemical diversity and a three-dimensional structure that is advantageous for exploring pharmacophore space. researchgate.netnih.gov The diphenylacetyl group provides a bulky, lipophilic domain, which can be crucial for molecular recognition and binding to biological targets.

The true synthetic versatility, however, lies in the reactivity of the chloroacetyl group. The chlorine atom is a good leaving group, allowing for its substitution by a wide range of nucleophiles. This enables the introduction of various functional groups, such as amines, thiols, and azides, leading to a library of derivatives with diverse properties. For instance, reaction with different amines can introduce new side chains with varying polarity, basicity, and steric bulk.

An analogous process is seen in the synthesis of 2-hydrazino-N,N-diphenylacetamide from 2-chloro-N,N-diphenylacetamide, where the chlorine is displaced by hydrazine (B178648) hydrate. nih.gov This resulting hydrazino derivative can be further reacted with aldehydes to create a diverse set of Schiff bases, each with unique functionalities. nih.gov This demonstrates the potential of the chloroacetyl group to serve as a versatile anchor point for molecular diversification.

Applications in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in medicinal chemistry for creating a library of related compounds from a common intermediate. This compound is an ideal starting point for such strategies. The reactive chloroacetyl group allows for the introduction of a point of diversity. By reacting the parent compound with a variety of nucleophiles, a multitude of derivatives can be generated in a single step.

For example, starting with this compound, one could envision reacting it with a series of substituted anilines to produce a library of N-aryl glycine (B1666218) derivatives. Alternatively, reaction with different thiols could yield a range of thioether compounds. This divergent approach is highly efficient for exploring the structure-activity relationships (SAR) of a particular molecular scaffold.

The synthesis of various pyrrolidine derivatives often involves the functionalization of a pre-formed pyrrolidine ring, which is a common theme in drug discovery. researchgate.netdntb.gov.ua The ability to introduce diverse substituents through the reactive chloroacetyl handle of this compound aligns perfectly with the principles of divergent synthesis for the rapid generation of novel chemical entities.

Role in Stereoselective Synthesis of Chiral Target Molecules

The stereochemistry of a molecule is often critical to its biological activity. researchgate.netnih.gov The use of chiral building blocks is a cornerstone of modern stereoselective synthesis. When derived from a chiral source, such as L-proline or D-proline, this compound can serve as a chiral building block for the synthesis of enantiomerically pure target molecules.

The synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a prominent example of this principle. beilstein-journals.orgresearchgate.netresearchgate.net The synthesis begins with L-proline, a naturally occurring chiral amino acid, thereby establishing the stereocenter in the final product. beilstein-journals.org This approach ensures that only the desired enantiomer of Vildagliptin is produced, which is crucial for its therapeutic efficacy and safety.

The stereoselective synthesis of pyrrolidine-containing drugs often relies on the introduction of a pre-formed chiral pyrrolidine fragment. nih.gov The use of chiral chloroacetyl pyrrolidine derivatives in such syntheses underscores their importance in constructing complex, stereochemically defined molecules. The pyrrolidine ring not only provides a rigid scaffold but also imparts the necessary chirality for selective interaction with biological targets.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Transformations

The presence of a carbon-chlorine bond is a key feature of 1-[chloro(diphenyl)acetyl]pyrrolidine, making it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research could focus on developing novel catalytic systems to functionalize this position.

Potential Research Areas:

Palladium-Catalyzed Cross-Coupling: Exploration of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse aryl, alkynyl, and amino groups, respectively. This would lead to the synthesis of a library of novel compounds with potential applications in medicinal chemistry and materials science.

Nickel- and Copper-Catalyzed Reactions: Investigation of less expensive and more earth-abundant metal catalysts for similar cross-coupling transformations, contributing to more sustainable synthetic practices.

Photoredox Catalysis: Utilization of visible-light-mediated catalysis for the activation of the C-Cl bond, enabling mild and highly selective transformations that are often not achievable with traditional thermal methods.

A systematic study of different catalysts, ligands, and reaction conditions will be crucial to optimize these transformations and broaden the synthetic utility of this compound.

Integration into Flow Chemistry and Automation Platforms

The translation of synthetic methods from batch to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. The synthesis and subsequent derivatization of this compound are well-suited for integration into flow chemistry platforms.

Key Opportunities:

Automated Synthesis: Development of automated flow systems for the multi-step synthesis of this compound and its derivatives. This would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries.

In-line Analysis: Integration of real-time analytical techniques, such as FT-IR and mass spectrometry, to monitor reaction progress and optimize parameters on-the-fly.

Telescoped Reactions: Designing continuous processes where the crude product from one reaction step is directly used as the substrate in the next, minimizing purification steps and waste generation.

The development of robust and efficient flow chemistry protocols would significantly accelerate the exploration of the chemical space around this scaffold.

Exploration of Novel Reactivity Patterns

Beyond established transformations, the unique electronic and steric properties of this compound could give rise to novel and unexpected reactivity.

Areas for Exploration:

Radical Chemistry: Investigating the propensity of the C-Cl bond to undergo homolytic cleavage to generate carbon-centered radicals. These reactive intermediates could participate in a variety of addition and cyclization reactions to form complex molecular architectures.

Asymmetric Synthesis: Utilizing the pyrrolidine (B122466) ring as a chiral auxiliary or directing group to control the stereochemical outcome of reactions at the adjacent chloroacetyl moiety.

Rearrangement Reactions: Exploring the possibility of skeletal rearrangements under specific reaction conditions, potentially leading to the discovery of new chemical scaffolds.

Unraveling new reactivity patterns will not only expand the fundamental understanding of this molecule but also open up new avenues for its application in organic synthesis.

Sustainable and Green Synthetic Routes for Derivatives

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable methods for the synthesis and derivatization of this compound is a critical research direction.

Strategies for Greener Synthesis:

Use of Bio-based Solvents: Replacing traditional volatile organic compounds with greener alternatives derived from renewable resources.

Catalytic Atom-Economy Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Energy-Efficient Processes: Employing alternative energy sources such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption.

By embracing the principles of green chemistry, the future development of this compound chemistry can be both scientifically innovative and environmentally responsible.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)
SolventTHF72
Temperature0–5°C68
BaseTriethylamine75

Advanced: How can discrepancies in NMR spectral data for this compound be resolved?

Answer:
Contradictions in proton/carbon NMR peaks (e.g., split signals for pyrrolidine protons) arise from conformational flexibility or solvent effects. Mitigation strategies:

Low-temperature NMR : Perform experiments at –40°C to slow ring puckering and resolve splitting .

2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .

Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential methods include:

FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₈H₁₇ClNO: 298.09) .

XRD : Resolve crystal packing and confirm stereochemistry (e.g., chloro-diphenyl spatial orientation) .

Advanced: How does the chloro substituent influence reactivity compared to bromo/fluoro analogs?

Answer:
The chloro group balances reactivity and stability:

Electrophilicity : Lower than bromo derivatives (due to weaker C-Cl bond polarization) but higher than fluoro analogs .

Nucleophilic substitution : Reacts slower with amines than bromo analogs (e.g., t₁/₂ = 2 h vs. 0.5 h for bromo in DMSO) .

Stability : Less prone to hydrolysis than iodo derivatives but requires inert storage (argon atmosphere, –20°C) .

Basic: How to assess the compound’s stability under varying pH and temperature?

Answer:

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., onset ~180°C) .

pH stability studies : Incubate in buffers (pH 3–10) and monitor degradation via UV-Vis (λ = 260 nm) over 72 h. Maximum stability at pH 7 .

Advanced: What computational approaches model interactions between this compound and biological targets?

Answer:

Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the chloro-diphenyl moiety as a hydrophobic anchor .

MD simulations (GROMACS) : Assess conformational stability in lipid bilayers (e.g., for CNS drug candidates) .

QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with IC₅₀ values .

Basic: What are common impurities, and how are they analyzed?

Answer:

Byproducts : Unreacted chloro(diphenyl)acetyl chloride or pyrrolidine dimerization products.

Detection : GC-MS (DB-5 column, He carrier gas) with electron ionization .

Quantification : Compare peak areas against calibration curves (LOD = 0.1% w/w) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Substituent variation : Synthesize analogs with bromo, methoxy, or nitro groups at diphenyl positions .

In vitro assays : Test inhibitory activity against target enzymes (e.g., IC₅₀ determination via fluorescence quenching) .

Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal incubation) .

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